Methyl 1-benzylpyrrolidine-3-carboxylate oxalate
CAS No.:
Cat. No.: VC16240902
Molecular Formula: C15H19NO6
Molecular Weight: 309.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO6 |
|---|---|
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | URDFHDREHUSQED-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 1-position with a benzyl group () and at the 3-position with a methyl ester (). The oxalate counterion () forms a salt with the protonated nitrogen, enhancing solubility and crystallinity . This configuration introduces steric and electronic effects that influence reactivity, as the benzyl group provides aromatic stability, while the ester and oxalate groups enable hydrogen bonding and ionic interactions.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves two primary stages:
-
Esterification of Pyrrolidine-3-Carboxylic Acid: Reacting pyrrolidine-3-carboxylic acid with methanol under acidic conditions yields methyl pyrrolidine-3-carboxylate.
-
Benzylation and Oxalate Salt Formation: Introducing the benzyl group via alkylation followed by treatment with oxalic acid produces the final compound .
Critical parameters include reaction temperature (typically 60–80°C for benzylation) and stoichiometric ratios to minimize byproducts like dialkylated species. Chromatographic purification is often required to achieve >95% purity.
Yield Optimization
Studies suggest that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during benzylation improves yields from 65% to 82%. Additionally, recrystallization from ethanol/water mixtures enhances crystallinity and purity.
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to bioactive molecules, particularly:
-
Neurological Agents: Pyrrolidine derivatives are explored as dopamine receptor modulators due to their structural similarity to proline, a neurotransmitter precursor .
-
Antimicrobial Scaffolds: Functionalization at the 3-position enables the development of quaternary ammonium compounds with antibacterial properties .
Ligand Design in Catalysis
The benzyl and ester groups make it a versatile ligand for transition-metal catalysts. For example, palladium complexes of this compound have shown efficacy in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) of up to 10,000.
Comparative Analysis with Structural Analogues
The following table contrasts methyl 1-benzylpyrrolidine-3-carboxylate oxalate with related compounds:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 1-benzylpyrrolidine-3-carboxylate | Lacks oxalate; lower solubility | |
| 1-Benzylpyrrolidine-3-carboxylic acid | Acidic form; limited stability | |
| Methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylate | Chiral centers; enhanced selectivity |
These structural variations significantly impact pharmacokinetic and synthetic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume